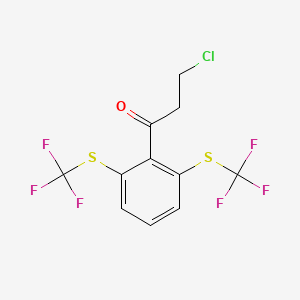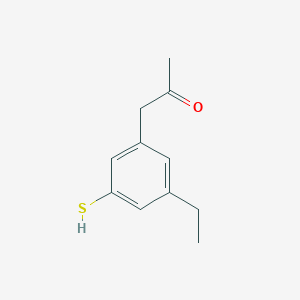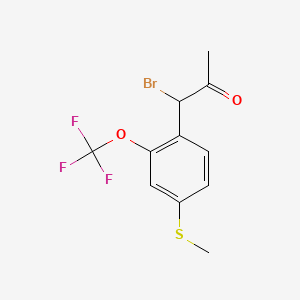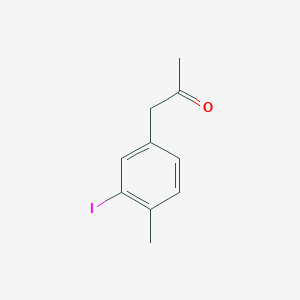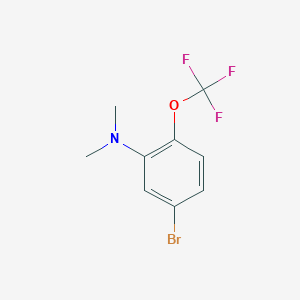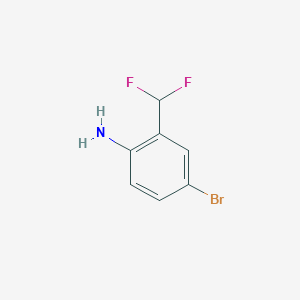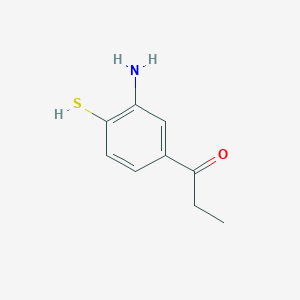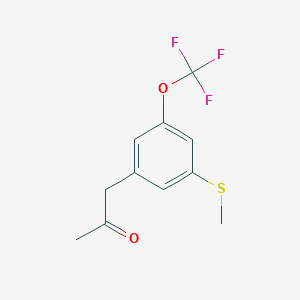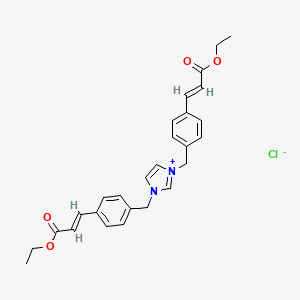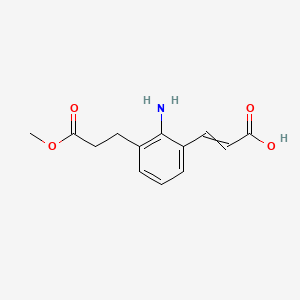![molecular formula C8H8ClNO2S B14050103 2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)
2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid is a heterocyclic compound with a benzothiazole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid typically involves the chlorination of tetrahydrobenzothiazole derivatives followed by carboxylation. One common method includes the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiazole with thionyl chloride to introduce the chlorine atom, followed by carboxylation using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of tetrahydrobenzothiazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles like amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydrobenzothiazole derivatives.
Substitution: Amino, alkoxy, or thiol-substituted benzothiazoles.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Benzothiazole: A parent compound with similar structural features but lacking the chlorine and carboxylic acid groups.
2-Amino-4,5,6,7-tetrahydrobenzothiazole: A precursor in the synthesis of 2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid.
2-Chloro-4,5,6,7-tetrahydrobenzothiazole: A related compound without the carboxylic acid group.
Uniqueness: 2-Chloro-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid is unique due to the presence of both chlorine and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H8ClNO2S |
|---|---|
Peso molecular |
217.67 g/mol |
Nombre IUPAC |
2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h4H,1-3H2,(H,11,12) |
Clave InChI |
JRYMFLUAKJUBTB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1C(=O)O)SC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester](/img/structure/B14050024.png)
